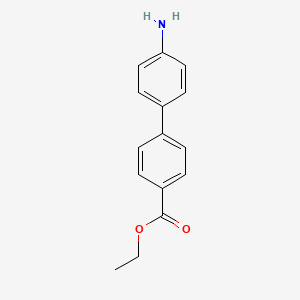

4'-Amino-biphenyl-4-carboxylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4’-Amino-biphenyl-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C15H15NO2 It is a derivative of biphenyl, featuring an amino group at the 4’ position and an ethyl ester group at the 4 position of the biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Amino-biphenyl-4-carboxylic acid ethyl ester typically involves the following steps:

Nitration of Biphenyl: Biphenyl is nitrated to form 4-nitrobiphenyl.

Reduction: The nitro group of 4-nitrobiphenyl is reduced to form 4-aminobiphenyl.

Carboxylation: 4-aminobiphenyl undergoes carboxylation to form 4’-Amino-biphenyl-4-carboxylic acid.

Esterification: The carboxylic acid group is then esterified with ethanol to form 4’-Amino-biphenyl-4-carboxylic acid ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4’-Amino-biphenyl-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

4’-Amino-biphenyl-4-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of polymers and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4’-Amino-biphenyl-4-carboxylic acid ethyl ester involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and molecular functions, making the compound useful in various applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Aminobiphenyl: Lacks the carboxylic acid and ester groups, making it less versatile in reactions.

Biphenyl-4-carboxylic acid: Lacks the amino group, limiting its reactivity in certain applications.

4’-Amino-biphenyl-4-carboxylic acid: The non-esterified form, which has different solubility and reactivity properties.

Uniqueness

4’-Amino-biphenyl-4-carboxylic acid ethyl ester is unique due to the presence of both amino and ester functional groups, allowing it to participate in a wide range of chemical reactions and making it a valuable intermediate in organic synthesis and materials science.

Biologische Aktivität

4'-Amino-biphenyl-4-carboxylic acid ethyl ester (C15H15NO2), a biphenyl derivative, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound features both an amino group and an ethyl ester group, which contribute to its reactivity and interaction with biological targets. Research highlights its possible applications in anti-inflammatory and anticancer therapies, making it a candidate for further investigation.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

- Molecular Formula : C15H15NO2

- Molecular Weight : Approximately 241.29 g/mol

The compound's structure includes:

- Amino Group : Enhances interaction with biological macromolecules.

- Ethyl Ester Group : Contributes to its solubility and bioavailability.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

The compound has been evaluated for its anticancer properties through various assays. Studies have shown that it can induce apoptosis in cancer cells, potentially through the modulation of cell signaling pathways involved in cell survival and proliferation.

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate the safety profile of this compound. A study focused on 4-amino-substituted biphenyls reported that this compound exhibited mutagenic effects under certain conditions, indicating the need for careful evaluation in therapeutic contexts .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4'-Formyl-biphenyl-4-carboxylic acid ethyl ester | Contains a formyl group instead of an amino group | Focus on aldehyde chemistry |

| 4'-Amino-biphenyl-4-carboxylic acid | Lacks the ethyl ester group | Directly involved in amine chemistry |

| 4'-Hydroxymethyl-biphenyl-4-carboxylic acid ethyl ester | Contains a hydroxymethyl group | Focus on alcohol functionalities |

The presence of both an amino group and an ethyl ester distinguishes this compound, providing unique reactivity and potential applications in research and industry.

Case Studies and Research Findings

- In Vitro Studies : A series of experiments using Salmonella strains TA98 and TA100 assessed the mutagenicity of various biphenyl derivatives, including this compound. Results indicated that the compound showed a moderate level of mutagenicity, correlating with the electronic properties of its substituents .

- In Vivo Studies : In vivo genotoxicity tests were performed on mice, where chromosomal aberrations were evaluated after administration of the compound. The findings suggested potential risks associated with high doses, necessitating further investigation into safe therapeutic windows .

- Pharmacokinetic Assessments : Pharmacokinetic studies have indicated that modifications in the molecular structure can significantly influence the bioavailability and distribution of biphenyl derivatives. This insight is crucial for optimizing dosage forms for clinical use .

Eigenschaften

IUPAC Name |

ethyl 4-(4-aminophenyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12/h3-10H,2,16H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAWFPVAVHKGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.